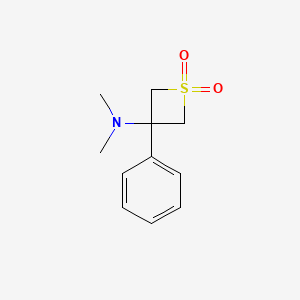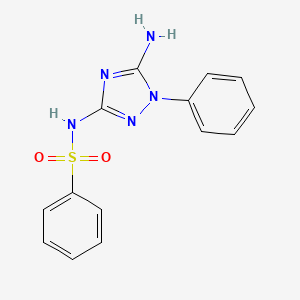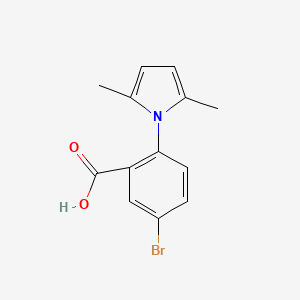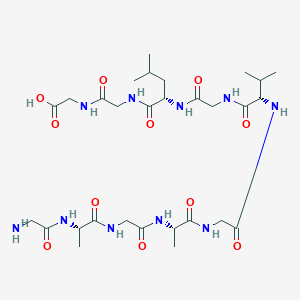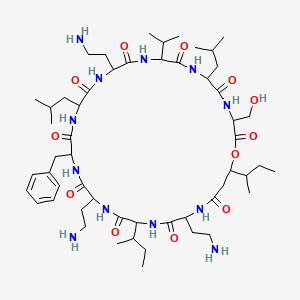![molecular formula C18H22O B14168809 1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene CAS No. 41388-81-2](/img/structure/B14168809.png)
1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene is an organic compound characterized by its benzene ring substituted with prop-2-en-1-yl groups and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene typically involves the alkylation of a benzene derivative. A common method might include:
Starting Material: A benzene derivative with suitable leaving groups.
Reagents: Prop-2-en-1-yl halides (e.g., prop-2-en-1-yl bromide).
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) to facilitate the alkylation reaction.
Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods
Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like distillation or chromatography might be employed.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds in the prop-2-en-1-yl groups can be reduced to form saturated alkyl groups.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of prop-2-en-1-al or prop-2-enoic acid.
Reduction: Formation of propyl groups.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene may have applications in:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biochemical pathways involving benzene derivatives.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of polymers, resins, or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, altering biochemical pathways. In an industrial context, it might act as a monomer or reactant in polymerization reactions.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tri(prop-2-en-1-yl)benzene: Lacks the ether linkage, potentially altering its reactivity and applications.
1,3,5-Tri(allyl)benzene: Similar structure but with different substituents, affecting its chemical properties.
2-[(Prop-2-en-1-yl)oxy]benzene: A simpler compound with only one prop-2-en-1-yl group and an ether linkage.
Uniqueness
1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene is unique due to the combination of multiple prop-2-en-1-yl groups and an ether linkage, which may confer distinct chemical properties and reactivity compared to its simpler analogs.
Properties
CAS No. |
41388-81-2 |
|---|---|
Molecular Formula |
C18H22O |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
2-prop-2-enoxy-1,3,5-tris(prop-2-enyl)benzene |
InChI |
InChI=1S/C18H22O/c1-5-9-15-13-16(10-6-2)18(19-12-8-4)17(14-15)11-7-3/h5-8,13-14H,1-4,9-12H2 |
InChI Key |
WFLUNZJVDSSRMV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC(=C(C(=C1)CC=C)OCC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14168728.png)
![3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B14168739.png)
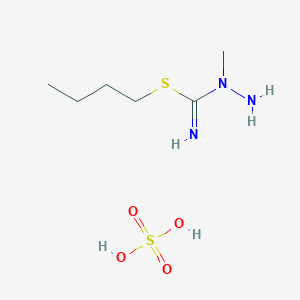
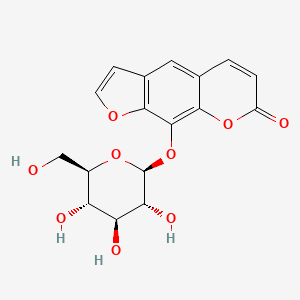
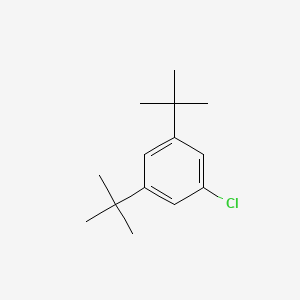
![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione](/img/structure/B14168761.png)

